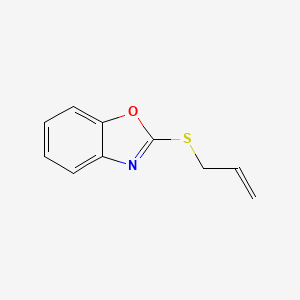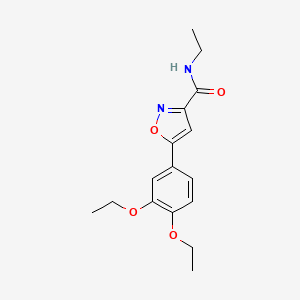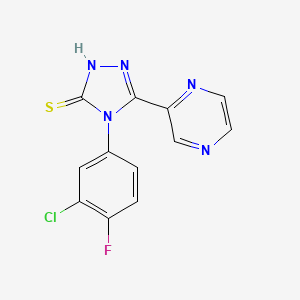
(E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyanilino)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyanilino)-2-propen-1-one is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzodioxole ring, which is a common motif in many bioactive molecules, and a propenone linkage, which is often involved in conjugated systems that exhibit interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyanilino)-2-propen-1-one typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the methoxylation of catechol derivatives.
Aldol Condensation: The key step involves an aldol condensation between a benzodioxole aldehyde and a methoxyaniline derivative. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and minimize costs. This might involve continuous flow reactors for the aldol condensation step and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the propenone linkage, converting it to a saturated ketone or alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated benzodioxole derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyanilino)-2-propen-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound is studied for its potential bioactivity. The benzodioxole ring is a common feature in many natural products with biological activity, suggesting that this compound could have similar properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, polymers, or other materials that benefit from its conjugated system and functional groups.
作用機序
The mechanism by which (E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyanilino)-2-propen-1-one exerts its effects depends on its interaction with molecular targets. The benzodioxole ring can participate in π-π stacking interactions, while the propenone linkage can act as a Michael acceptor, reacting with nucleophiles in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(E)-1-(4-Hydroxy-3-methoxyphenyl)-3-(4-methoxyanilino)-2-propen-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
(E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-hydroxyanilino)-2-propen-1-one: Similar structure but with a hydroxy group on the aniline ring.
Uniqueness
What sets (E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyanilino)-2-propen-1-one apart is its specific combination of functional groups, which can lead to unique chemical reactivity and biological activity. The presence of multiple methoxy groups and the conjugated propenone system provide a distinct profile that can be exploited in various applications.
特性
分子式 |
C19H19NO6 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
(E)-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyanilino)prop-2-en-1-one |
InChI |
InChI=1S/C19H19NO6/c1-22-13-6-4-12(5-7-13)20-9-8-15(21)14-10-16(23-2)18-19(17(14)24-3)26-11-25-18/h4-10,20H,11H2,1-3H3/b9-8+ |
InChIキー |
AJUQLSXCPITUOP-CMDGGOBGSA-N |
異性体SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=C3C(=C2OC)OCO3)OC |
正規SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CC(=C3C(=C2OC)OCO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11048649.png)
![(4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11048650.png)

![1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11048653.png)


![N-(4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11048663.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide](/img/structure/B11048668.png)
![Ethyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B11048672.png)
![6-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048681.png)

![5-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11048692.png)
![10-amino-N-(2,4-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11048704.png)
![2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11048716.png)